molecular formula C11H12ClF2NO B13342889 4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride

4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride

Cat. No.: B13342889
M. Wt: 247.67 g/mol
InChI Key: HPTHWPOVNUDFOG-UHFFFAOYSA-N
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Description

4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine atoms in the structure enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method includes the reaction of azetidine derivatives with chromane precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which enhance its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H12ClF2NO

Molecular Weight

247.67 g/mol

IUPAC Name

4,4-difluorospiro[3H-chromene-2,3'-azetidine];hydrochloride

InChI

InChI=1S/C11H11F2NO.ClH/c12-11(13)5-10(6-14-7-10)15-9-4-2-1-3-8(9)11;/h1-4,14H,5-7H2;1H

InChI Key

HPTHWPOVNUDFOG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNC2)OC3=CC=CC=C3C1(F)F.Cl

Origin of Product

United States

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